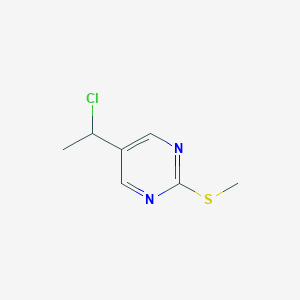
Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine: is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine typically involves the chlorination of an appropriate precursor, such as 5-ethyl-2-(methylsulfanyl)pyrimidine. The reaction is carried out under controlled conditions using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Addition Reactions: The pyrimidine ring can participate in various addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or other substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical agents.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications requiring specific reactivity.
Mecanismo De Acción
The mechanism of action of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine depends on its application. In chemical reactions, the chloroethyl group acts as a leaving group, facilitating nucleophilic substitution. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways: In biological systems, pyrimidine derivatives often interact with enzymes and nucleic acids, influencing processes like DNA replication and repair. The specific molecular targets and pathways would depend on the derivative’s structure and functional groups.
Comparación Con Compuestos Similares
- 5-(1-Chloroethyl)-4-methylpyrimidine
- 5-(1-Chloroethyl)-2-(methylthio)pyrimidine
- 5-(1-Chloroethyl)-2-(ethylsulfanyl)pyrimidine
Comparison: Compared to similar compounds, 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is unique due to the presence of both a chloroethyl and a methylsulfanyl group
Propiedades
Número CAS |
120717-48-8 |
|---|---|
Fórmula molecular |
C7H9ClN2S |
Peso molecular |
188.68 g/mol |
Nombre IUPAC |
5-(1-chloroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
Clave InChI |
GIOPPYDXCDNLKH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
SMILES canónico |
CC(C1=CN=C(N=C1)SC)Cl |
Sinónimos |
Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















